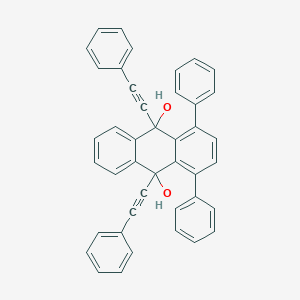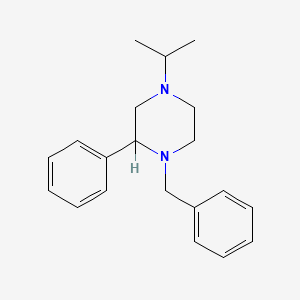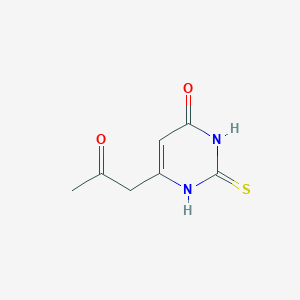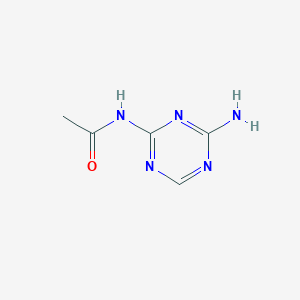![molecular formula C16H31N3O4S B13997132 tert-butyl N-[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]carbamate CAS No. 2807-73-0](/img/structure/B13997132.png)
tert-butyl N-[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid,[1-[[1-carbamoyl-3-(methylthio)propyl]carbamoyl]-2-methylbutyl]-, tert-butylester (7ci,8ci) is a complex organic compound with a unique structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid,[1-[[1-carbamoyl-3-(methylthio)propyl]carbamoyl]-2-methylbutyl]-, tert-butylester typically involves the reaction of appropriate amines with carbon dioxide or carbamoyl chlorides. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or supercritical carbon dioxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalysts and controlled reaction environments can enhance the production process, making it more cost-effective and scalable .
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid,[1-[[1-carbamoyl-3-(methylthio)propyl]carbamoyl]-2-methylbutyl]-, tert-butylester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamoyl groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted carbamates.
Aplicaciones Científicas De Investigación
Carbamic acid,[1-[[1-carbamoyl-3-(methylthio)propyl]carbamoyl]-2-methylbutyl]-, tert-butylester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Carbamic acid,[1-[[1-carbamoyl-3-(methylthio)propyl]carbamoyl]-2-methylbutyl]-, tert-butylester involves its interaction with specific molecular targets and pathways. The carbamoyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The tert-butylester group may also influence the compound’s solubility and stability, affecting its overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, methyl ester
- Carbamic acid, ethyl ester
- Carbamic acid, phenyl ester
Uniqueness
The presence of both carbamoyl and tert-butylester groups differentiates it from other carbamic acid derivatives, making it a valuable compound for various research and industrial purposes .
Propiedades
Número CAS |
2807-73-0 |
|---|---|
Fórmula molecular |
C16H31N3O4S |
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
tert-butyl N-[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C16H31N3O4S/c1-7-10(2)12(19-15(22)23-16(3,4)5)14(21)18-11(13(17)20)8-9-24-6/h10-12H,7-9H2,1-6H3,(H2,17,20)(H,18,21)(H,19,22) |
Clave InChI |
STWYAZLQBVUYRF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



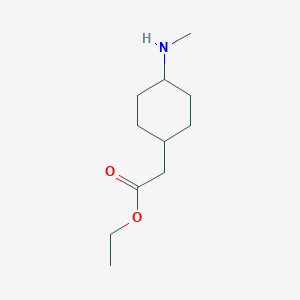
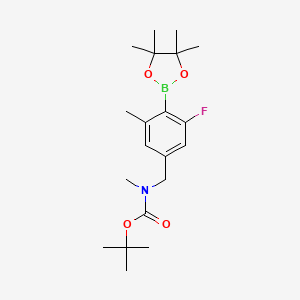


![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide](/img/structure/B13997093.png)
![1-[(4-Nitrophenyl)sulfanylmethyl]piperidine](/img/structure/B13997099.png)



